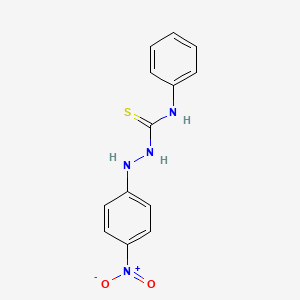

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a nitrophenyl group and a phenylhydrazinecarbothioamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-nitroaniline with phenylisothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Condensation: It can react with carbonyl compounds to form hydrazones through condensation reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

Reduction: 2-(4-aminophenyl)-N-phenylhydrazinecarbothioamide.

Substitution: Derivatives with different functional groups replacing the nitro group.

Condensation: Hydrazones formed with various carbonyl compounds.

科学的研究の応用

Anticancer Applications

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of thiosemicarbazones, including those related to 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide, exhibit significant cytotoxicity against cancer cells.

Case Studies and Findings

- Cytotoxicity Against Pancreatic Cancer : In a study assessing the cytotoxic effects on the PACA2 pancreatic cancer cell line, several compounds derived from thiosemicarbazones demonstrated IC50 values indicating potent activity. For instance, certain derivatives showed IC50 values ranging from 25.9 to 73.4 μM, highlighting their potential as effective anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and modulation of drug resistance pathways, particularly through interactions with P-glycoprotein (P-gp) transporters .

Antifungal Activity

This compound has also shown promise in antifungal applications. Studies have indicated that related compounds exhibit antifungal properties against various Candida species.

Research Insights

- In Vitro Studies : A series of 4-arylthiosemicarbazides were synthesized and tested for their antifungal potency. The results suggested that certain derivatives possess significant antifungal activity, making them candidates for further development in treating fungal infections .

- Mechanism : The antifungal activity is believed to stem from the ability of these compounds to disrupt fungal cell membranes or inhibit critical metabolic pathways within the fungi.

Overcoming Multidrug Resistance

One of the most critical applications of this compound is its potential role in overcoming multidrug resistance (MDR) in cancer therapy.

Mechanistic Studies

- P-glycoprotein Interaction : Compounds similar to this compound have been shown to selectively kill cells expressing high levels of P-glycoprotein, a major contributor to MDR in cancer treatment. This selectivity allows for re-sensitization of resistant cancer cells to conventional chemotherapeutics .

- Clinical Implications : The ability to enhance the efficacy of existing drugs by co-administering these compounds could lead to improved outcomes for patients with resistant tumors.

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Cytotoxic effects on various cancer cell lines | IC50 values ranging from 25.9 to 73.4 μM |

| Antifungal | Activity against Candida species | Significant antifungal potency observed |

| Multidrug Resistance | Overcoming resistance via P-glycoprotein modulation | Selective toxicity towards P-gp expressing cells |

作用機序

The mechanism of action of 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The compound may also form hydrazones with carbonyl-containing biomolecules, affecting their function and activity .

類似化合物との比較

Similar Compounds

2,4-Dinitrophenylhydrazine: Another hydrazine derivative with similar reactivity but different applications.

Phenylhydrazine: Lacks the nitro group, leading to different chemical and biological properties.

4-Nitrophenylhydrazine: Similar structure but without the phenylcarbothioamide moiety.

Uniqueness

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide is unique due to the combination of the nitrophenyl and phenylcarbothioamide groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide is a hydrazine derivative notable for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound's unique structure, characterized by a nitrophenyl group and a phenylhydrazinecarbothioamide moiety, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-nitroaniline with phenylisothiocyanate in solvents like ethanol or methanol under reflux conditions. The reaction yields the desired compound after cooling and recrystallization.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by interfering with viral enzymes or host cell pathways. Specific studies have shown that derivatives of this compound can effectively reduce viral load in cell cultures.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function. For instance, a study highlighted that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, by activating caspase pathways .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound also demonstrates anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with biological macromolecules, leading to alterations in their function. Additionally, the compound can form hydrazones with carbonyl-containing biomolecules, further influencing cellular processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Contains two nitro groups | Strong oxidizing agent |

| Phenylhydrazine | Lacks nitro group; simpler structure | Limited biological activity |

| 4-Nitrophenylhydrazine | Contains one nitro group | Moderate antibacterial properties |

Uniqueness : The combination of the nitrophenyl and phenylcarbothioamide groups in this compound confers distinct reactivity and biological properties not found in its analogs.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antiviral Efficacy : A controlled study demonstrated that treatment with this compound significantly reduced viral replication in vitro compared to untreated controls.

- Cancer Cell Line Testing : In vitro assays showed that concentrations as low as 10 µM led to a marked decrease in cell viability across multiple cancer cell lines.

- Inflammation Models : Animal models treated with this compound exhibited reduced swelling and pain responses compared to control groups receiving standard anti-inflammatory medications.

特性

IUPAC Name |

1-(4-nitroanilino)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-17(19)12-8-6-11(7-9-12)15-16-13(20)14-10-4-2-1-3-5-10/h1-9,15H,(H2,14,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXKCYOPIUMBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。